Cas no 58869-89-9 (Octahydro-4(1H)-quinolinone)

Octahydro-4(1H)-quinolinone is a saturated heterocyclic compound featuring a bicyclic structure with a ketone functional group at the 4-position. This scaffold is of significant interest in organic synthesis and pharmaceutical research due to its versatility as a building block for more complex molecules. Its rigid, hydrogenated framework enhances stability, making it suitable for applications requiring robust intermediates. The compound’s ketone moiety allows for further functionalization, enabling the synthesis of derivatives with tailored properties. Its well-defined stereochemistry also facilitates studies in chiral synthesis. Researchers value Octahydro-4(1H)-quinolinone for its predictable reactivity and utility in constructing nitrogen-containing heterocycles.
Octahydro-4(1H)-quinolinone structure
Octahydro-4(1H)-quinolinone structure
Product Name:Octahydro-4(1H)-quinolinone
CAS No:58869-89-9
MF:C9H15NO
MW:153.221502542496
MDL:MFCD02734410
CID:90002
PubChem ID:3143020
Update Time:2025-06-11

Octahydro-4(1H)-quinolinone Chemical and Physical Properties

Names and Identifiers

    • Octahydro-4(1H)-quinolinone
    • (+-)-trans-Octahydro-chinolin-4-on
    • (+-)-trans-octahydro-quinolin-4-one
    • (4aR,8aR)-Octahydro-4(1H)-quinolinone hydrochloride
    • octahydroquinolin-4(1H)-one
    • Octahydroquinolin-4-one
    • Octahydro-quinolin-4-one hydrochloride
    • OCTAHYDROQUINOLINE-4(1H)-ONE
    • oxo-4 trans-decahydroquinoleine
    • trans-4-decahydroquinolone
    • trans-decahydro-4-quinolinone
    • AKOS000307933
    • Oprea1_261816
    • EN300-1716885
    • Octahydro-quinolin-4-one
    • decahydro-4-quinolone
    • MFCD02734410
    • SCHEMBL1816491
    • TS-02047
    • 58869-89-9
    • A869341
    • FT-0681884
    • 2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
    • DTXSID70389753
    • CS-0314771
    • EU-0019570
    • Octahydro-quinolin-4-one, AldrichCPR
    • 4629-75-8
    • Oprea1_735195
    • decahydroquinolin-4-one
    • octahydro-1H-quinolin-4-one
    • DB-072531
    • G50788
    • STK315698
    • MDL: MFCD02734410
    • Inchi: 1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2
    • InChI Key: VZTBFFGJFFYFRT-UHFFFAOYSA-N
    • SMILES: O=C1CCNC2CCCCC21

Computed Properties

  • Exact Mass: 153.11500
  • Monoisotopic Mass: 153.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.014
  • Boiling Point: 259.7°C at 760 mmHg
  • Flash Point: 111.9°C
  • Refractive Index: 1.482
  • PSA: 29.10000
  • LogP: 1.43640

Octahydro-4(1H)-quinolinone Security Information

  • HazardClass:IRRITANT

Octahydro-4(1H)-quinolinone Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Octahydro-4(1H)-quinolinone Production Method

Octahydro-4(1H)-quinolinone Related Literature

Additional information on Octahydro-4(1H)-quinolinone

Chemical Profile of Octahydro-4(1H)-quinolinone (CAS No. 58869-89-9)

Octahydro-4(1H)-quinolinone, identified by its Chemical Abstracts Service (CAS) number 58869-89-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This bicyclic lactam exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The molecule consists of a fully hydrogenated quinoline core, which is a common motif in bioactive natural products and synthetic intermediates.

The< strong>Octahydro-4(1H)-quinolinone structure is characterized by its eight-membered lactam ring, which contributes to its stability and reactivity. This feature makes it a valuable scaffold for designing molecules with enhanced pharmacological properties. In recent years, the< strong>Octahydro-4(1H)-quinolinone derivative has been explored in various research contexts, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

One of the most compelling aspects of< strong>Octahydro-4(1H)-quinolinone is its ability to interact with biological targets in a highly selective manner. This selectivity is crucial for minimizing side effects and improving the overall efficacy of drug candidates. Studies have demonstrated that derivatives of< strong>Octahydro-4(1H)-quinolinone can modulate the activity of enzymes and receptors involved in critical cellular pathways. For instance, research has shown that certain analogs exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in the pathogenesis of depression and neurodegenerative diseases.

In addition to its pharmacological potential, Octahydro-4(1H)-quinolinone has been investigated for its role in chemical synthesis. The compound serves as a versatile intermediate in organic transformations, enabling the construction of more complex molecular architectures. Its hydrogenated quinoline core provides a stable platform for further functionalization, making it a valuable building block in synthetic chemistry. Recent advances in catalytic methods have further expanded the synthetic utility of< strong>Octahydro-4(1H)-quinolinone, allowing for efficient access to structurally diverse derivatives.

The< strong>Octahydro-4(1H)-quinolinone scaffold has also been explored in the context of material science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have investigated its potential use in the development of light-emitting diodes (LEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic characteristics of< strong>Octahydro-4(1H)-quinolinone derivatives through structural modifications offers exciting possibilities for innovation in this field.

Epidemiological studies have suggested that compounds with structural similarities to< strong>Octahydro-4(1H)-quinolinone may have beneficial effects on human health when administered appropriately. While clinical trials are still ongoing, preliminary data indicate that certain derivatives exhibit anti-inflammatory and antioxidant properties. These findings are particularly relevant given the growing recognition of inflammation as a key factor in various chronic diseases, including cardiovascular disorders and metabolic syndromes.

The synthesis of< strong>Octahydro-4(1H)-quinolinone can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common methods include cyclization reactions involving appropriate precursors followed by hydrogenation steps to achieve full saturation. Advances in green chemistry principles have also led to the development of more sustainable synthetic routes, reducing waste generation and energy consumption.

The< strong>CAS No. 58869-89-9 identifier ensures that researchers worldwide can reliably obtain and reference this compound for their studies. Regulatory compliance is an essential consideration when handling< strong>CAS No. 58869-89-9, with adherence to safety protocols being paramount to ensure both laboratory personnel and environmental protection are safeguarded.

In conclusion, Octahydro-4(1H)-quinolinone, with its CAS number CAS No. 58869-89-9, represents a compound with multifaceted applications spanning pharmaceuticals, materials science, and chemical synthesis. Its unique structural features make it a promising candidate for further exploration, with ongoing research expected to yield new insights into its potential benefits for human health and industrial applications.

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